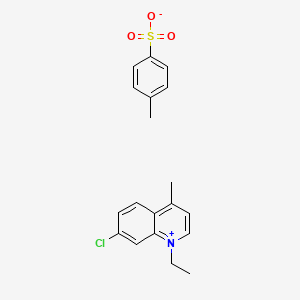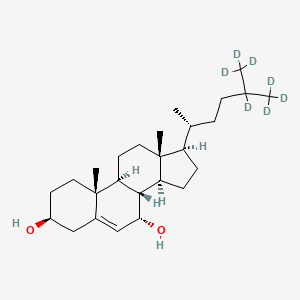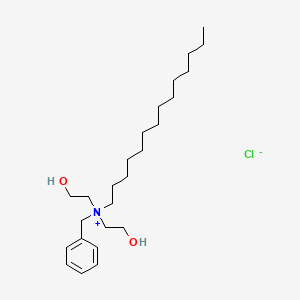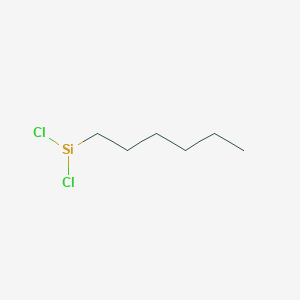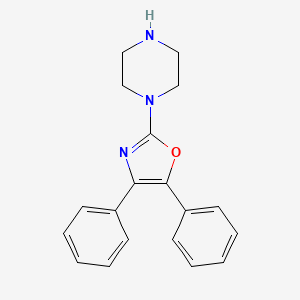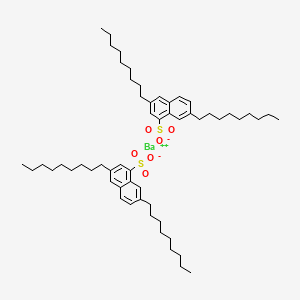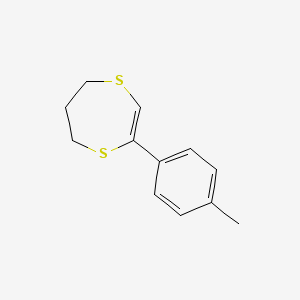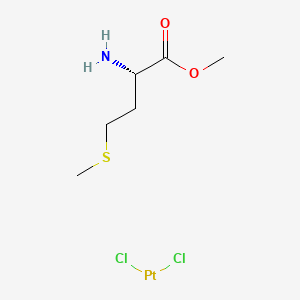
dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate is a platinum-based compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a platinum center coordinated with dichloro ligands and a methyl (2S)-2-amino-4-methylsulfanylbutanoate moiety. The presence of platinum in its structure makes it a valuable compound for applications in catalysis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate typically involves the reaction of platinum precursors with appropriate ligands under controlled conditions. One common method involves the reaction of potassium tetrachloroplatinate(II) with methyl (2S)-2-amino-4-methylsulfanylbutanoate in the presence of a suitable base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the dichloro ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines and amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in the formation of new platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of chemotherapeutic regimens.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate involves its interaction with biological molecules, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of cross-links. These cross-links disrupt the DNA structure, inhibiting replication and transcription processes, ultimately resulting in cell death. The compound’s ability to form such interactions makes it a potent anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based chemotherapeutic agent with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the methyl (2S)-2-amino-4-methylsulfanylbutanoate moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C6H13Cl2NO2PtS |
|---|---|
Peso molecular |
429.2 g/mol |
Nombre IUPAC |
dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1 |
Clave InChI |
RAIUUDGYMMXSCG-BHRFRFAJSA-L |
SMILES isomérico |
COC(=O)[C@H](CCSC)N.Cl[Pt]Cl |
SMILES canónico |
COC(=O)C(CCSC)N.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


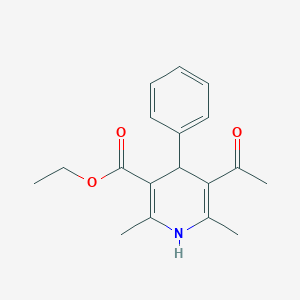
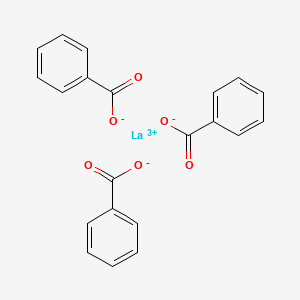
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
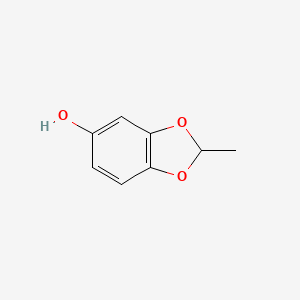
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

